molecular formula C7H7N5 B180181 3-(1h-Tetrazol-1-yl)aniline CAS No. 14213-12-8

3-(1h-Tetrazol-1-yl)aniline

Cat. No. B180181
CAS RN: 14213-12-8
M. Wt: 161.16 g/mol
InChI Key: YXWXLBHIUVBLIH-UHFFFAOYSA-N
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Description

“3-(1h-Tetrazol-1-yl)aniline” is a chemical compound with the molecular formula C7H7N5 . It is used in research, development, and production in the global Life Science industry .


Synthesis Analysis

The synthesis of tetrazole derivatives, including “3-(1h-Tetrazol-1-yl)aniline”, has been a topic of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

The molecular structure of “3-(1h-Tetrazol-1-yl)aniline” consists of a tetrazole ring attached to an aniline group . The molecular weight of this compound is 161.16 .


Chemical Reactions Analysis

Tetrazoles, including “3-(1h-Tetrazol-1-yl)aniline”, are known to undergo various chemical reactions. For instance, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .


Physical And Chemical Properties Analysis

“3-(1h-Tetrazol-1-yl)aniline” is a solid compound . It has a molecular weight of 161.16 .

Scientific Research Applications

3-(1h-Tetrazol-1-yl)aniline: A Comprehensive Analysis of Unique Applications:

Oligonucleotide Synthesis

Tetrazole derivatives like 1 H -Tetrazole are widely employed in oligonucleotide synthesis as acidic activators of the coupling process. This suggests that 3-(1h-Tetrazol-1-yl)aniline could potentially be used in similar applications within the field of genetic engineering and molecular biology .

Antifungal and Antimicrobial Agents

Compounds with a tetrazole moiety have been used to synthesize substances with antifungal and antimicrobial activities. This indicates that 3-(1h-Tetrazol-1-yl)aniline may be valuable in developing treatments against fungal infections and microbial pathogens .

Antiviral Agents

Derivatives of tetrazole have shown activity against replication of influenza A and herpes simplex virus type 1 (HSV-1). Therefore, 3-(1h-Tetrazol-1-yl)aniline could be explored for its potential use as an antiviral agent .

Anticancer Activity

Tetrazole derivatives have been used in the synthesis of compounds active against various cancer cell lines. This suggests that 3-(1h-Tetrazol-1-yl)aniline might have applications in cancer research, possibly as a precursor for anticancer drugs .

Energetic Materials Design

The combination of energetic structural fragments, including tetrazole, is a route to design new energetic materials. 3-(1h-Tetrazol-1-yl)aniline could be used in the development of such materials due to its tetrazole group .

Bioprocessing and Cell Culture

The compound’s role in bioprocessing and cell culture applications could be significant, although specific details are not provided in the search results. It may be involved in processes such as chromatography or molecular testing .

Safety And Hazards

“3-(1h-Tetrazol-1-yl)aniline” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

3-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWXLBHIUVBLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357695
Record name 3-(1h-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1h-Tetrazol-1-yl)aniline

CAS RN

14213-12-8
Record name 3-(1H-Tetrazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14213-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1h-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,3,4-tetrazol-1-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 2 L pressure vessel was added 1-(3-nitrophenyl)-1H-tetrazole 10 (10.0 g, 52.3 mmol, 1.0 eq.) and methanol (500 mL). The resulting solution was purged with N2 for 5 min. 10% Pd/C (500 mg) was added to the solution and the vessel was placed on a Parr hydrogenator at 50 psi for 3 h. The Pd/C was removed by filtration and the filtrate was concentrated to yield a light gray solid (7.66 g, 91%). LC/MSD (HP Series 1100 MSD) MS (ES+) m/z 162.1 (M+H)+1 1H-NMR, Varian 400 MHz (DMSO-d) δ 9.96 (s, 1H), 7.23-7.19 (m, 1H), 7.01-7.00 (m, 1H), 6.93-6.91 (m, 1H), 6.70-6.67 (m, 1H), 5.64 (m, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Zhang, Z Zhang, X Zhang, Z Wang, E Xu, S Tu… - Bioorganic …, 2022 - Elsevier
Xanthine oxidase (XO) is a flavoprotein that exists in various organisms and can catalyze the uric acid formation in the human body. Based on the amide framework of N-(4-((3-…
Number of citations: 6 www.sciencedirect.com
N Pokhodylo, R Martyak, M Тupychak, K Pitkovych… - Chemistry - science.lpnu.ua
1 A convenient two-step method for the synthesis of novel 1, 3-benzoxathiol-2-ones and naphtho [2, 1-d][1, 3] oxathiol-2-ones bearing (1H-tetrazol-1-yl) phenyl motif was developed. As …
Number of citations: 3 science.lpnu.ua
B Mahmoudi, A Rostami, M Kazemnejadi… - Molecular …, 2021 - Elsevier
A redox catalytic system for oxidation-reduction reactions and the domino preparation of tetrazole compounds from nitro and alcohol precursors was designed, prepared and …
Number of citations: 6 www.sciencedirect.com

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